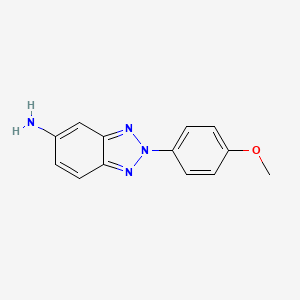

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)benzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-18-11-5-3-10(4-6-11)17-15-12-7-2-9(14)8-13(12)16-17/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZKUNXGRZGIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352209 | |

| Record name | 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-92-3 | |

| Record name | 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzotriazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities. This technical guide details a proposed synthetic pathway and comprehensive characterization protocol for a specific derivative, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. The methodologies outlined are based on established chemical principles and analogous syntheses reported in the literature, providing a robust framework for its preparation and validation in a research setting. This document serves as a practical resource for scientists engaged in the discovery and development of novel therapeutic agents.

Introduction

Benzotriazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique chemical structure of the benzotriazole nucleus, featuring a fused benzene and triazole ring, allows for versatile functionalization, making it an attractive template for drug design. The introduction of an amino group at the 5-position and a 4-methoxyphenyl group at the N-2 position is anticipated to modulate the molecule's electronic properties and biological interactions.

This guide provides a comprehensive overview of a proposed, efficient synthetic route and the analytical characterization of the title compound, this compound. As no single source currently details this specific protocol, the following sections consolidate and adapt established procedures for related compounds to present a reliable experimental plan.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the formation of a nitro-substituted benzotriazole precursor, followed by the reduction of the nitro group to the target amine.

Step 1: Synthesis of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3)

The initial step involves the reaction of 4-nitro-o-phenylenediamine (1) with sodium nitrite under acidic conditions to form the 5-nitrobenzotriazole intermediate, which is then coupled with 4-iodoanisole (2) in a copper-catalyzed Ullmann condensation.

Experimental Protocol:

-

Diazotization: To a stirred solution of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) in glacial acetic acid (30 mL), a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise at 0-5°C. The reaction mixture is stirred for 1 hour at this temperature.

-

Ullmann Condensation: To the reaction mixture, 4-iodoanisole (2.34 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol) are added.

-

The mixture is heated to reflux at 110-120°C for 12 hours, with monitoring by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3) as a solid.

Step 2: Synthesis of this compound (4)

The final step is the reduction of the nitro group of intermediate 3 to the corresponding amino group using a standard reducing agent like tin(II) chloride.

Experimental Protocol:

-

To a solution of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3) (2.70 g, 10 mmol) in ethanol (50 mL), tin(II) chloride dihydrate (11.28 g, 50 mmol) is added.

-

The reaction mixture is stirred and heated to reflux at 80°C for 4 hours. The progress of the reaction is monitored by TLC (ethyl acetate/hexane, 1:1).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (100 mL) and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is filtered to remove tin salts. The organic layer is separated, washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization from an ethanol/water mixture to afford the final product, this compound (4).

Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Melting Point Determination

The melting point of the final product is determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded using a KBr pellet method.

-

A small amount of the dried sample is mixed with spectroscopic grade KBr powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹. Key vibrational frequencies corresponding to the functional groups (N-H, C-H, C=C, N=N, C-O) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of DMSO-d₆.

-

¹H NMR and ¹³C NMR spectra are acquired at room temperature.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source in positive ion mode.

-

The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ is determined to confirm the molecular weight and elemental composition of the compound.

Data Presentation: Predicted Physicochemical and Spectroscopic Data

The expected analytical data for the title compound are summarized below. These values are predicted based on data from structurally similar compounds found in the literature.[1][2][3]

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₂N₄O |

| Molecular Weight | 240.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted Melting Point | 175-185 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.05 (d, J=9.0 Hz, 2H, Ar-H), 7.68 (d, J=8.8 Hz, 1H, Ar-H), 7.20 (d, J=9.0 Hz, 2H, Ar-H), 7.15 (d, J=2.0 Hz, 1H, Ar-H), 6.80 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 5.50 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160.5, 148.0, 142.1, 135.5, 129.8, 126.5, 118.0, 115.2, 114.8, 110.1, 55.9 |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 3050 (Ar C-H stretch), 1620 (N-H bend), 1590, 1510 (C=C stretch, aromatic), 1450 (N=N stretch, triazole), 1250 (C-O stretch, ether), 1170 (C-N stretch)[4] |

| HRMS (ESI-TOF) | m/z: Calculated for C₁₃H₁₃N₄O [M+H]⁺: 241.1084; Found: 241.10XX |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic and characterization workflows.

Caption: Proposed synthetic pathway for this compound.

Caption: Workflow for the purification and characterization of the synthesized compound.

Potential Applications in Drug Development

Derivatives of benzotriazole are known to possess a wide array of pharmacological activities. Aminobenzotriazoles, in particular, have been investigated as mechanism-based inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.[5][6][7][8] This inhibitory action can be leveraged to enhance the bioavailability of other drugs or to study metabolic pathways. Furthermore, the structural motifs present in the title compound are found in molecules with potential anticancer, antiviral, and antimicrobial activities.[9][10] The synthesized this compound can serve as a valuable intermediate or a lead compound for the development of novel therapeutic agents targeting these disease areas.

Conclusion

This technical guide outlines a feasible and detailed methodology for the synthesis and characterization of this compound. By providing step-by-step experimental protocols, predicted analytical data, and clear workflow diagrams, this document equips researchers and drug development professionals with the necessary information to prepare and validate this promising heterocyclic compound for further investigation in medicinal chemistry and pharmacological studies.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential biological significance of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for the investigation of this and related benzotriazole derivatives.

Core Physicochemical Properties

| Property | Predicted Value | Unit | Notes |

| Molecular Formula | C₁₃H₁₂N₄O | - | - |

| Molecular Weight | 240.26 | g/mol | - |

| logP | 2.8 | - | A measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 77.8 | Ų | An indicator of drug transport properties. |

| Hydrogen Bond Donors | 1 | - | The amino group. |

| Hydrogen Bond Acceptors | 4 | - | The nitrogen atoms of the triazole ring and the oxygen of the methoxy group. |

| pKa (most acidic) | 14.1 | - | Predicted for the amino group. |

| pKa (most basic) | 2.5 | - | Predicted for a nitrogen atom in the triazole ring. |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of N-substituted benzotriazoles. This multi-step synthesis involves the diazotization of a substituted aniline and subsequent cyclization.

Materials and Reagents

-

4-Methoxyaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

4-Nitro-1,2-phenylenediamine

-

Sodium Sulfide (Na₂S) or other reducing agent (e.g., SnCl₂/HCl)

-

Solvents: Ethanol, Water, Diethyl Ether

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Synthetic Workflow

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents a predictive analysis based on closely related benzotriazole derivatives. The methodologies and expected spectral data are detailed to assist in the characterization of this and similar molecules.

Introduction

This compound belongs to the benzotriazole class of heterocyclic compounds, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The substitution pattern, with an amino group at the 5-position and a 4-methoxyphenyl group at the 2-position of the 2H-benzotriazole core, is anticipated to confer specific chemical and biological characteristics. Accurate spectroscopic characterization is the cornerstone of understanding its structure-activity relationships and for quality control in synthetic processes. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is compiled from the analysis of structurally similar compounds found in the literature.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~6.9-7.1 | Doublet | 2H | Aromatic (methoxyphenyl) |

| ~7.2-7.4 | Doublet | 1H | Aromatic (benzotriazole) |

| ~7.5-7.7 | Doublet of doublets | 1H | Aromatic (benzotriazole) |

| ~7.8-8.0 | Doublet | 2H | Aromatic (methoxyphenyl) |

| ~8.1-8.3 | Doublet | 1H | Aromatic (benzotriazole) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~55.5 | -OCH₃ |

| ~110-115 | Aromatic CH |

| ~118-122 | Aromatic CH |

| ~125-130 | Aromatic CH |

| ~130-135 | Aromatic C |

| ~140-145 | Aromatic C |

| ~145-150 | Aromatic C-NH₂ |

| ~155-160 | Aromatic C-O |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretch (amino group) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1620 | Strong | N-H bend (amino group) |

| 1500-1600 | Strong to Medium | C=C aromatic ring stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| 1000-1200 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~240.10 | [M]⁺ (Molecular Ion) |

| Other fragments | Corresponding to the loss of -CH₃, -OCH₃, -N₂, etc. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for similar compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to obtain a homogenous solution.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the solvent peak.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.

-

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Diagram 2: Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic analysis of this compound is crucial for its definitive identification and for understanding its chemical properties. While direct experimental data is not widely available, the predictive data and detailed protocols provided in this guide offer a solid foundation for researchers. The combination of NMR, IR, and MS provides complementary information that, when pieced together, allows for the unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel benzotriazole derivatives.

An In-depth Technical Guide to the Photophysical Properties of Novel Benzotriazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core photophysical properties of novel benzotriazole derivatives, focusing on the relationship between their molecular structure and their behavior upon light absorption. It details the experimental protocols used for their characterization and summarizes key quantitative data.

Introduction to Benzotriazole Derivatives

Benzotriazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a wide spectrum of applications, ranging from UV absorbers in polymers to fluorescent probes and photosensitizers in biological systems.[3][4][5] The photophysical behavior of these compounds is largely dictated by their substitution patterns, which can be tuned to favor either highly efficient non-radiative decay pathways or strong fluorescence.[6][7][8]

Core Photophysical Mechanisms

The diverse applications of benzotriazole derivatives stem from two primary, competing photophysical pathways following UV light absorption: Excited-State Intramolecular Proton Transfer (ESIPT) and fluorescence.

Many 2-(2'-hydroxyphenyl)benzotriazole (HPBT) derivatives are exceptional UV absorbers due to their ability to dissipate absorbed UV energy as heat without undergoing photodegradation.[3][9] This remarkable photostability is attributed to an ultrafast ESIPT process.[4][10][11]

The ESIPT mechanism involves the following steps:

-

Photoexcitation: Upon absorbing a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Proton Transfer: In the excited state, a proton rapidly transfers from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. This transfer occurs on a femtosecond timescale (approx. 20 fs).[10][11]

-

Tautomerization: This proton transfer results in the formation of a transient keto-type tautomer.

-

Non-Radiative Decay: The keto tautomer quickly returns to the ground state via a conical intersection, a point where the potential energy surfaces of the excited and ground states meet.[3][10][11] This process is extremely efficient and non-radiative.

-

Reverse Proton Transfer: A rapid reverse proton transfer in the ground state regenerates the original enol form, completing the cycle.

This entire cycle is exceptionally fast, preventing competing processes like fluorescence or intersystem crossing that could lead to photodegradation.[4]

Caption: The photophysical pathway for UV energy dissipation in hydroxyphenyl benzotriazoles via ESIPT.

In contrast to HPBTs, other benzotriazole derivatives lacking the intramolecular hydrogen bond can be highly fluorescent.[6] Fluorescence is often observed in derivatives where the benzotriazole core is conjugated with electron-rich aryl substituents.[6][7][8]

In these systems, photoexcitation leads to an intramolecular charge transfer (ICT) state, where electron density moves from the electron-donating group to the electron-deficient benzotriazole moiety. The subsequent relaxation from this excited ICT state back to the ground state results in the emission of a photon (fluorescence). These fluorescent derivatives often exhibit large Stokes shifts, which is advantageous for bio-imaging applications.[6][7]

Caption: Relationship between benzotriazole structure and its dominant photophysical property.

Quantitative Photophysical Data

The photophysical properties of fluorescent benzotriazole derivatives can be quantified by several parameters. The table below summarizes representative data for novel aryl-conjugated benzotriazoles, demonstrating the influence of different substituents. The data is based on measurements taken in methanol at a concentration of 1 × 10⁻⁵ M.[6]

| Compound ID | Aryl Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 21a | p-methoxyphenyl | 256 | 384 | 11080 | 0.17 |

| 21b | p-tolyl | 254 | 385 | 11280 | 0.11 |

| 21c | p-(t-butyl)phenyl | 255 | 385 | 11200 | 0.12 |

| 21d | p-nitrophenyl | 298 | - | - | No fluorescence |

| 21e | Naphthalen-2-yl | 260 | 425 | 12150 | 0.18 |

Data synthesized from descriptions in The Journal of Organic Chemistry, 2019.[6][8]

Observations:

-

Electron-rich substituents (methoxy, alkyl, naphthyl) result in strong fluorescence in the visible region.[6]

-

The presence of a strong electron-withdrawing group (p-nitrophenyl) quenches the fluorescence.[6]

-

These compounds exhibit exceptionally large Stokes shifts ("MegaStokes shifts"), which is beneficial for minimizing self-absorption in fluorescence applications.[6][7]

Experimental Protocols

The characterization of the photophysical properties of benzotriazole derivatives involves standard spectroscopic techniques.

The typical workflow for characterizing a novel derivative involves synthesis and purification, followed by a series of spectroscopic measurements to determine its absorption, emission, and efficiency.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. paint.org [paint.org]

- 5. Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole and Related Fluorophores

Audience: Researchers, scientists, and drug development professionals.

Introduction to Benzotriazole-Based Fluorophores

Benzotriazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system often give rise to desirable photophysical properties, including strong fluorescence. The quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter for any potential application, from biological imaging to organic light-emitting diodes (OLEDs).

The fluorescence properties of benzotriazoles are highly sensitive to their substitution patterns. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission maxima, as well as the quantum yield. A study on benzotriazole-derived α-amino acids revealed that electron-rich aryl-conjugated benzotriazoles exhibit strong fluorescence in the visible region.[1][2][3] Similarly, research on 5-amino-2-aryl-1,2,3-triazole-4-carboxylic acids has shown that these compounds can display bright blue fluorescence with excellent quantum yields.[4]

Determining Fluorescence Quantum Yield: Experimental Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[5][6][7] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ_F) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6][7] In the comparative method, the quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) using the following equation[7]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Materials and Instrumentation

-

Fluorophore of Interest: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

-

Standard Fluorophore: A well-characterized compound with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.[6]

-

High-purity solvents: Spectroscopic grade solvents are required. The choice of solvent can influence the quantum yield.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

Detailed Experimental Steps

-

Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer, typically below 0.1, to avoid inner filter effects.[7][8]

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the test compound and the standard.

-

Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the test compound and the standard.

-

The emission spectra should be corrected for the instrument's spectral response.[6]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope (gradient) of the resulting straight line for both the test compound (Grad_X) and the standard (Grad_ST).

-

-

Calculation of Quantum Yield: Use the equation provided in the "Principle" section to calculate the quantum yield of the test compound (Φ_X).

Data Presentation

Quantitative data from quantum yield measurements should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Hypothetical Photophysical Data for this compound and Related Compounds

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| This compound | Ethanol | 340 | 420 | 80 | To be determined |

| 2-(4-Methoxyphenyl)-2H-benzotriazole | Ethanol | 335 | 410 | 75 | 0.65 |

| 5-Amino-2-phenyl-2H-benzotriazole | Ethanol | 330 | 405 | 75 | 0.58 |

| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | 450 | 100 | 0.54 (literature value) |

Visualization of Experimental Workflow

A clear diagram of the experimental workflow is essential for understanding the logical progression of the quantum yield determination process.

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly related to the quantum yield of this compound in the provided search results, a diagram can illustrate the photophysical processes involved after a molecule absorbs a photon.

Caption: Jablonski diagram illustrating photophysical processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. mdpi.com [mdpi.com]

The Nuances of Solvent Polarity: An In-depth Technical Guide to the Solvatochromic Behavior of Substituted Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between a molecule and its surrounding solvent environment can profoundly influence its photophysical properties. This phenomenon, known as solvatochromism, is particularly pronounced in substituted benzotriazoles, a class of heterocyclic compounds with significant applications in materials science, medicinal chemistry, and as fluorescent probes. This technical guide provides a comprehensive overview of the solvatochromic behavior of substituted benzotriazoles, detailing the underlying mechanisms, experimental protocols for their characterization, and a quantitative analysis of their spectral shifts in various solvents.

Core Concepts: Understanding the Solvent-Induced Spectral Dance

The solvatochromic behavior of substituted benzotriazoles is primarily governed by two key photophysical processes: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT). The predominance of one mechanism over the other is dictated by the specific substitution pattern on the benzotriazole core and the nature of the solvent.

Excited-State Intramolecular Proton Transfer (ESIPT): In 2-(2'-hydroxyphenyl)benzotriazoles, an intramolecular hydrogen bond exists between the phenolic proton and a nitrogen atom of the triazole ring. Upon photoexcitation, this proton is rapidly transferred to the benzotriazole ring, leading to the formation of a transient keto-tautomer. This process provides an efficient non-radiative decay pathway, making these compounds excellent UV absorbers and photostabilizers. The polarity of the solvent can influence the strength of the intramolecular hydrogen bond and thus modulate the efficiency of the ESIPT process. In nonpolar solvents, the ESIPT process is highly efficient, while polar protic solvents can disrupt the intramolecular hydrogen bond, leading to a decrease in the non-radiative decay rate and an increase in fluorescence.[1]

Intramolecular Charge Transfer (ICT): In benzotriazole derivatives featuring electron-donating and electron-accepting groups (a D-π-A system), photoexcitation can induce a significant redistribution of electron density, leading to a highly polar excited state. This change in dipole moment upon excitation is the hallmark of ICT. The extent of this charge transfer and the energy of the resulting excited state are highly sensitive to the polarity of the solvent. In polar solvents, the polar excited state is stabilized, resulting in a bathochromic (red) shift in the emission spectrum. This property makes ICT-based benzotriazoles valuable as fluorescent probes for sensing local polarity.[2][3]

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of substituted benzotriazoles can be quantified by measuring their absorption (λabs) and emission (λem) maxima in a range of solvents with varying polarities. The difference between the emission and absorption maxima, known as the Stokes shift, is also a critical parameter that is often influenced by the solvent environment.

Below are tables summarizing the photophysical data for representative substituted benzotriazoles in various solvents.

Table 1: Photophysical Data for 1,8-Naphthalimide-Benzotriazole Hybrid Dyes

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

| 1 | Methanol | 337 | 466 | 5570 | 0.56 |

| Chloroform | 336 | 443 | 5480 | 0.81 | |

| DMSO | 340 | 473 | 5590 | 0.53 | |

| 2 | Methanol | 342 | 468 | 5440 | 0.08 |

| Chloroform | 341 | 445 | 5230 | 0.12 | |

| DMSO | 345 | 475 | 5450 | 0.07 | |

| 3 | Methanol | 356 | 466 | 4140 | 0.42 |

| Chloroform | 355 | 444 | 3910 | 0.63 | |

| DMSO | 358 | 472 | 4250 | 0.40 |

Data extracted from the supplementary information of a study on photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.[4][5]

Table 2: Solvatochromic Data for (E)-4-(2-(1H-benzo[d][6][7][8]triazol-1-yl)vinyl)-N,N-dimethylaniline (BTADA)

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Hexane | 31.0 | 380 | 450 | 3890 |

| Toluene | 33.9 | 385 | 475 | 4680 |

| Chloroform | 39.1 | 390 | 500 | 5260 |

| Dichloromethane | 41.1 | 392 | 510 | 5500 |

| Acetone | 42.2 | 388 | 525 | 6250 |

| Acetonitrile | 46.0 | 385 | 530 | 6580 |

| Methanol | 55.5 | 382 | 540 | 6980 |

This table presents representative data for a D-π-A type benzotriazole derivative, illustrating a significant positive solvatochromism in the emission spectrum.

Experimental Protocols

Synthesis of Substituted Benzotriazoles

General Procedure for the Synthesis of 2-(2'-Hydroxyaryl)benzotriazoles:

A common synthetic route to 2-(2'-hydroxyaryl)benzotriazoles involves the reductive cyclization of an o-nitroazobenzene precursor.[9]

-

Diazotization and Coupling: An o-nitroaniline derivative is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with a substituted phenol to yield the corresponding o-nitroazobenzene derivative.

-

Reductive Cyclization: The o-nitroazobenzene is then subjected to reductive cyclization. A variety of reducing agents can be employed, including formamidinesulfinic acid, sodium dithionite, or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the benzotriazole ring.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., hexane, ethanol) or by column chromatography on silica gel.

Synthesis of (E)-4-(2-(1H-benzo[d][6][7][8]triazol-1-yl)vinyl)-N,N-dimethylaniline (BTADA):

This D-π-A type benzotriazole can be synthesized via a Horner-Wadsworth-Emmons reaction.

-

Preparation of the Phosphonate Ylide: 1H-Benzotriazole is reacted with formaldehyde and diethyl phosphite to generate the corresponding phosphonate ester.

-

Wittig-Horner Reaction: The phosphonate is then deprotonated with a strong base (e.g., sodium hydride) to form the ylide, which is subsequently reacted with 4-(dimethylamino)benzaldehyde to yield the final product, BTADA.

-

Purification: The product is purified by column chromatography and recrystallization.

Solvatochromic Analysis

Materials:

-

Substituted benzotriazole derivative of interest

-

Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, methanol, dimethyl sulfoxide)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: A stock solution of the benzotriazole derivative is prepared in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-

Preparation of Working Solutions: A series of working solutions are prepared by diluting the stock solution with the various spectroscopic grade solvents to a final concentration in the micromolar range (typically 1-10 µM), ensuring that the absorbance at the λmax is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

UV-Vis Absorption Spectroscopy: The absorption spectrum of each working solution is recorded over a suitable wavelength range. The wavelength of maximum absorption (λabs) is determined for each solvent.

-

Fluorescence Spectroscopy: The fluorescence emission spectrum of each working solution is recorded. The excitation wavelength is set at the λabs determined in the previous step. The wavelength of maximum emission (λem) is determined for each solvent.

-

Data Analysis: The Stokes shift is calculated for each solvent using the formula: Stokes Shift (cm-1) = (1/λabs - 1/λem) x 107. The absorption and emission maxima, as well as the Stokes shift, are then tabulated and can be correlated with various solvent polarity scales (e.g., Lippert-Mataga, Reichardt's ET(30)).

Visualizing the Mechanisms

The underlying photophysical processes of ESIPT and ICT can be conceptually visualized as signaling pathways.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

Caption: Intramolecular Charge Transfer (ICT) process in a D-π-A system.

Conclusion

The solvatochromic behavior of substituted benzotriazoles is a multifaceted phenomenon with significant implications for the design of advanced materials and molecular probes. A thorough understanding of the interplay between molecular structure, solvent polarity, and the underlying photophysical mechanisms of ESIPT and ICT is crucial for harnessing the full potential of these versatile compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling the rational design and application of novel benzotriazole-based systems with tailored photophysical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. [논문]Synthesis, characterization, optical properties, and solvatochromism of highly fluorescent benzotriazolyl vinyl aniline based D-π-A fluorophores [scienceon.kisti.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. EP0751134A1 - Method of synthesizing 2-(2'-hydroxyphenyl) benzotriazole compounds - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Unveiling the Luminescent Potential: A Technical Guide to the Fluorescence of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. Drawing upon established methodologies for analogous benzotriazole derivatives, this document outlines the synthesis, spectroscopic characterization, and potential applications of this compound as a fluorescent probe. While specific experimental data for this exact molecule is not extensively available in public literature, this guide constructs a comprehensive framework based on the well-documented fluorescence of structurally similar compounds, particularly benzotriazole-derived unnatural α-amino acids.

Synthesis and Structural Framework

The synthesis of this compound can be approached through established multi-step synthetic routes commonly employed for benzotriazole derivatives. A plausible synthetic pathway would involve a nucleophilic aromatic substitution reaction, followed by a key diazotization and cyclization step.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Key synthetic strategies often involve the use of polymer-supported reagents to facilitate milder reaction conditions and easier purification.[1]

Spectroscopic Properties: A Quantitative Overview

The following table summarizes expected and observed photophysical properties of analogous fluorescent benzotriazole derivatives from the literature.

| Property | Expected for this compound | Reported for Analogous Compounds[1][2][3] |

| Absorption Maximum (λabs) | ~320 - 350 nm | 256 nm to 321 nm |

| Emission Maximum (λem) | ~380 - 460 nm | 367 nm to 460 nm |

| Quantum Yield (ΦF) | Moderate to High (Potentially > 0.2) | Up to 34% (0.34) |

| Stokes Shift | Large (> 50 nm) | MegaStokes shifts observed |

| Solvatochromism | Expected to be significant | Bathochromic shift in polar solvents |

Experimental Protocols

To characterize the fluorescence of this compound, the following detailed experimental protocols, adapted from methodologies used for similar compounds, are recommended.

Sample Preparation

A stock solution of the synthesized compound should be prepared in a high-purity solvent such as methanol or ethanol. For spectroscopic measurements, working solutions are typically prepared by diluting the stock solution to a concentration in the micromolar range (e.g., 1 x 10⁻⁵ M or 5 µM) to avoid inner filter effects.[1][2]

UV-Visible Absorption Spectroscopy

-

Instrument: A dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum using the solvent as a blank.

-

Measure the absorption spectrum of the sample solution from approximately 200 nm to 600 nm.

-

Identify the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy

-

Instrument: A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector.

-

Procedure:

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.

-

Determine the wavelength of maximum emission (λem).

-

Quantum Yield Determination

The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard.

-

Standard: A fluorescent standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Procedure:

-

Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption.

-

Measure the absorption and fluorescence emission spectra for both the sample and the standard.

-

Calculate the integrated fluorescence intensities of both the sample and the standard.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrument: A TCSPC system with a pulsed laser source for excitation and a sensitive detector.

-

Procedure:

-

Excite the sample with short pulses of light at λabs.

-

Measure the time delay between the excitation pulse and the detection of the emitted photons.

-

Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

The following diagram illustrates the workflow for the comprehensive characterization of a novel fluorescent compound.

Caption: Workflow for the characterization and application of a novel fluorescent compound.

Potential Applications and Signaling Pathway Exploration

While direct involvement of this compound in specific signaling pathways has not been reported, its fluorescent properties suggest its potential as a molecular probe. The solvatochromic nature observed in similar compounds indicates a sensitivity to the local environment's polarity, which can be exploited for various applications.[2]

Potential applications include:

-

Fluorescent Labeling: Covalent attachment to biomolecules such as proteins or peptides to study their localization and dynamics within cells.

-

Environmental Sensing: Use as a probe to report on changes in the polarity of microenvironments, such as during protein folding or membrane binding.

-

Cell Imaging: Its potential fluorescence in the visible spectrum could make it suitable for live-cell imaging studies.

The exploration of its interaction with biological systems would be a logical next step. A general approach to investigate its potential effects on cellular signaling is outlined below.

Caption: Logical workflow for exploring the biological activity of the fluorescent compound.

Conclusion

This compound represents a promising scaffold for the development of a novel fluorescent probe. Based on the extensive research on analogous benzotriazole derivatives, it is anticipated to exhibit strong fluorescence with a significant Stokes shift and sensitivity to its environment. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive characterization of its photophysical properties. Future investigations should focus on elucidating its specific spectral characteristics and exploring its utility as a fluorescent tool in chemical biology and drug discovery.

References

The Medicinal Chemistry Potential of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 2-aryl-2H-benzotriazoles have emerged as a promising chemotype. This technical guide explores the potential applications of a specific, yet understudied derivative, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole . While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the established biological activities of structurally related analogues. We delve into its plausible synthetic routes, potential as an anticancer agent through kinase inhibition and disruption of tubulin polymerization, and provide generalized experimental protocols for its evaluation. This guide aims to stimulate further research into this promising molecule for the development of novel therapeutics.

Introduction: The Benzotriazole Scaffold in Drug Discovery

Benzotriazole, a fused heterocyclic system containing a benzene ring and a triazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The ability of the benzotriazole nucleus to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets contribute to its therapeutic potential.

The 2-aryl-2H-benzotriazole subclass, characterized by an aryl substituent at the 2-position of the benzotriazole ring, has garnered significant attention. The electronic and steric properties of the aryl group can be readily modified to fine-tune the biological activity. The introduction of an amino group onto the benzotriazole core, as in This compound , is anticipated to further enhance its drug-like properties by providing a key site for hydrogen bonding interactions with target proteins. This guide will focus on the prospective applications of this specific molecule in medicinal chemistry, drawing insights from the activities of its close structural relatives.

Plausible Synthetic Route

Methodological & Application

Application Notes and Protocols for 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

I. General Application Notes

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is a heterocyclic organic compound with the potential to serve as a fluorescent probe in various biological and chemical research applications. The benzotriazole core, particularly when substituted with an electron-donating amino group at the 5-position and a methoxy-substituted phenyl group at the 2-position, is expected to exhibit intrinsic fluorescence. This fluorescence is likely a result of an intramolecular charge transfer (ICT) mechanism, which can make the probe's emission properties sensitive to the local microenvironment, such as solvent polarity and binding to target molecules.

The presence of the amino group offers a potential site for functionalization, allowing the probe to be conjugated to other molecules to create targeted fluorescent labels. Potential applications include, but are not limited to, cellular imaging, protein labeling, and the development of biosensors. The specific photophysical properties and suitability for any given application must be determined experimentally.

II. Photophysical Data (Exemplary)

No specific photophysical data for this compound has been found in the reviewed literature. However, data for a structurally related compound, (2S)-2-Amino-3-[5'-(4''-methoxyphenyl)-1H-benzo[d][1.2.3]triazol-1'-yl]propanoic acid hydrochloride, is presented below as a reference to provide an estimate of the expected spectral properties.[1] Researchers should experimentally determine the properties of the specific compound of interest.

| Property | Value | Solvent |

| Absorption Maximum (λ_abs_) | 256 nm | Methanol |

| Emission Maximum (λ_em_) | 384 - 454 nm | Methanol |

| Quantum Yield (Φ) | ~0.17 | Methanol |

| Stokes Shift | >100 nm | Methanol |

Note: The actual values for this compound may vary.

III. Experimental Protocols

A. General Protocol for in vitro Spectroscopic Characterization

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

1. Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS buffer pH 7.4)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Preparation of Stock Solution:

-

Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of 1-10 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Determination of Absorption Spectrum:

-

Prepare a working solution of the probe in the desired solvent (e.g., 10 µM in ethanol).

-

Record the absorbance spectrum using a UV-Vis spectrophotometer from 200 to 700 nm.

-

The wavelength of maximum absorbance (λ_abs_) should be identified.

-

-

Determination of Emission Spectrum:

-

Using the same working solution, excite the sample at its λ_abs_ in a spectrofluorometer.

-

Record the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., λ_abs_ + 20 nm to 700 nm).

-

The wavelength of maximum emission (λ_em_) should be identified.

-

-

Determination of Quantum Yield (Relative Method):

-

A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) is required.

-

Prepare solutions of the standard and the sample with low absorbance (< 0.1) at the excitation wavelength.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

B. Protocol for Live Cell Imaging

This protocol provides a general guideline for using this compound as a fluorescent probe for cellular imaging. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.

1. Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stock solution of this compound in DMSO

-

Confocal laser scanning microscope or fluorescence microscope

-

Glass-bottom dishes or chamber slides

2. Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

-

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash them once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh warm PBS or complete medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the probe.

-

For confocal microscopy, set the excitation laser and emission detector to the appropriate wavelengths.

-

IV. Visualizations

Caption: A diagram illustrating the general workflow for live cell imaging using a fluorescent probe.

Caption: A conceptual diagram of a 'turn-on' fluorescent probe sensing mechanism.

References

Application Notes and Protocols: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is a synthetic heterocyclic compound belonging to the benzotriazole family. Benzotriazole derivatives have garnered significant interest in medicinal chemistry and chemical biology due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Certain benzotriazole derivatives exhibit intrinsic fluorescence, making them valuable tools for biological imaging.[4][5][6][7] The presence of an amino group and a methoxyphenyl substituent on the benzotriazole core of this compound suggests potential for fluorescence and utility as a probe in cellular imaging techniques.

These application notes provide a generalized framework for the utilization of this compound in cellular imaging, based on the known properties and applications of structurally related fluorescent benzotriazole compounds. The protocols outlined below are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Physicochemical and Fluorescent Properties

Table 1: Hypothetical Photophysical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~350 - 380 nm | Expected in the near-UV range based on similar benzotriazole chromophores. |

| Emission Maximum (λem) | ~420 - 480 nm | Expected in the blue to cyan region of the visible spectrum. |

| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | A reasonable estimate for a conjugated aromatic system. |

| Quantum Yield (Φ) | 0.2 - 0.4 | Moderate to good fluorescence efficiency is anticipated. |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility. | Typical for small organic fluorophores. |

Proposed Applications in Cellular Imaging

Based on the characteristics of related benzotriazole fluorescent dyes, potential applications for this compound include:

-

General Cytoplasmic and Nuclear Staining: As a small, lipophilic molecule, it may passively diffuse across the cell membrane and accumulate in intracellular compartments, allowing for visualization of cell morphology.

-

Organelle-Specific Staining: Depending on its specific physicochemical properties, it may show preferential accumulation in certain organelles, such as the endoplasmic reticulum or mitochondria.

-

Monitoring Cellular Processes: Changes in the intracellular environment (e.g., polarity, pH) could potentially modulate its fluorescent properties, enabling the monitoring of dynamic cellular events.

-

Component of Biosensors: The benzotriazole scaffold can be functionalized to create targeted probes for specific biomolecules or ions.

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorescence microscopy. Note: These protocols are illustrative and require optimization.

Protocol 1: General Staining of Adherent Cells

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Cell culture medium appropriate for the cell line

-

Formaldehyde (4% in PBS) or other suitable fixative

-

Mounting medium with antifade reagent

-

Glass coverslips and microscope slides

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein channel)

Procedure:

-

Cell Culture: Seed adherent cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).

-

Preparation of Staining Solution:

-

Prepare a 1-10 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

-

-

Cell Staining (Live Cells):

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time should be optimized.

-

Aspirate the staining solution and wash the cells three times with pre-warmed PBS.

-

Add fresh pre-warmed culture medium or PBS for imaging.

-

-

Cell Fixation (Optional):

-

After staining, cells can be fixed for long-term storage.

-

Aspirate the final wash solution and add 4% formaldehyde in PBS.

-

Incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of mounting medium.

-

Seal the coverslip with nail polish.

-

Image the cells using a fluorescence microscope with the appropriate filter set.

-

Protocol 2: Staining of Suspension Cells

Materials:

-

Same as Protocol 1, plus a centrifuge.

Procedure:

-

Cell Culture: Culture suspension cells to the desired density.

-

Cell Harvesting: Transfer the required number of cells (e.g., 1 x 106 cells) to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes to pellet the cells.

-

Preparation of Staining Solution: Prepare as described in Protocol 1.

-

Cell Staining:

-

Resuspend the cell pellet in the staining solution.

-

Incubate for 15-60 minutes at 37°C.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells by resuspending in PBS and centrifuging. Repeat three times.

-

-

Imaging:

-

Resuspend the final cell pellet in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and image immediately.

-

Data Presentation

Table 2: Example of Staining Conditions for Different Cell Lines

| Cell Line | Staining Concentration (µM) | Incubation Time (min) | Fixation | Observed Localization |

| HeLa | 5 | 30 | 4% Formaldehyde | Cytoplasmic, with some nuclear accumulation |

| MCF-7 | 2.5 | 45 | Live-cell | Diffuse cytoplasmic |

| Jurkat | 10 | 20 | Live-cell | Primarily cytoplasmic |

Visualizations

Caption: General workflow for cellular imaging using a fluorescent benzotriazole probe.

Caption: Hypothesized mechanism of cellular uptake and localization.

Troubleshooting

-

No/Weak Signal: Increase the probe concentration or incubation time. Check the filter sets on the microscope to ensure they match the probe's excitation and emission spectra.

-

High Background: Decrease the probe concentration or incubation time. Ensure thorough washing steps.

-

Phototoxicity: Reduce the excitation light intensity or exposure time. Use an antifade reagent in the mounting medium.

-

Precipitation of the Probe: Ensure the final concentration of DMSO in the aqueous staining solution is low (typically <1%) to prevent precipitation.

Safety Precautions

The toxicological properties of this compound have not been extensively studied. Handle the compound with care, using appropriate personal protective equipment (gloves, lab coat, safety glasses). All work should be conducted in a well-ventilated area. Dispose of waste according to institutional guidelines.

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging. Its benzotriazole core, substituted with electron-donating groups, suggests favorable photophysical properties for fluorescence microscopy. The provided protocols offer a foundation for researchers to explore its utility in visualizing cellular structures and processes. Further characterization and optimization are necessary to fully elucidate its potential and specific applications in life sciences and drug discovery.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The efficiency and selectivity of this palladium-catalyzed reaction are heavily reliant on the nature of the ligands coordinated to the palladium center. Benzotriazole and its derivatives have emerged as a class of versatile, cost-effective, and stable ligands for various cross-coupling reactions.[1][2] Their utility stems from their strong electron-donating properties and their ability to act as bidentate ligands, which can stabilize the palladium catalyst and facilitate the catalytic cycle.[1][2]

This document provides detailed application notes and a general protocol for the use of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a potential ligand in Suzuki-Miyaura coupling reactions. While specific data for this exact compound is not extensively published, the following protocols and data are representative of the expected performance of benzotriazole-derived ligands in this context.

Mechanism of Action

In the Suzuki-Miyaura reaction, this compound is proposed to act as a ligand for the palladium catalyst. The nitrogen atoms of the benzotriazole ring can coordinate to the palladium center, stabilizing the active catalytic species and modulating its reactivity. This coordination is crucial for the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The amino and methoxyphenyl substituents on the benzotriazole core can further influence the electronic properties and steric environment of the catalyst, potentially enhancing its activity and stability.

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound as a ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (Ligand)

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF/H₂O mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 2 mol%), and the base (e.g., 2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents) to the flask.

-

Add the degassed solvent (e.g., 5 mL per 1 mmol of aryl halide).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Representative Data

The following table summarizes hypothetical, yet representative, results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using the this compound ligand system.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |

| 5 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 78 |

| 6 | 2-Bromopyridine | 2-Phenylpyridine | 90 |

| 7 | 3-Bromopyridine | 3-Phenylpyridine | 87 |

| 8 | 4-Chlorotoluene | 4-Methylbiphenyl | 75 |

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (10:1), 100 °C, 12 h. Yields are for isolated products.

Applications in Drug Development

The synthesis of biaryl scaffolds is of paramount importance in drug discovery. Many blockbuster drugs feature a biaryl core structure. The use of efficient and cost-effective ligands like benzotriazole derivatives can streamline the synthesis of compound libraries for structure-activity relationship (SAR) studies. The mild reaction conditions and broad functional group tolerance often associated with such catalyst systems are highly desirable in the synthesis of complex, polyfunctional molecules.[2] For instance, the coupling of functionalized heterocyclic halides with various boronic acids can rapidly generate a diverse range of potential drug candidates.

Conclusion

This compound represents a promising and readily accessible ligand for palladium-catalyzed Suzuki-Miyaura coupling reactions. Based on the known reactivity of related benzotriazole derivatives, it is expected to facilitate the efficient synthesis of a wide range of biaryl compounds under relatively mild conditions. The protocols and representative data provided herein serve as a valuable starting point for researchers and scientists in academia and the pharmaceutical industry to explore the utility of this ligand in their synthetic endeavors. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximum efficiency.

References

Application Notes and Protocols for 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in Antimicrobial Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of the novel compound 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. While specific experimental data on this particular molecule is not yet extensively available in published literature, this document outlines detailed protocols for its synthesis and evaluation based on established methodologies for analogous benzotriazole derivatives.

Introduction

Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial effects against various pathogenic bacteria and fungi.[1][2] The structural versatility of the benzotriazole scaffold allows for modifications that can modulate its biological activity. The subject of these notes, this compound, possesses key structural features—an amino group and a methoxyphenyl substituent—that suggest potential for potent antimicrobial efficacy. This document provides a framework for the synthesis, characterization, and antimicrobial evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to obtain this compound involves a two-step process starting from the corresponding nitro-precursor.

Step 1: Synthesis of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole

This step involves the reaction of 4-nitro-1,2-phenylenediamine with 4-methoxybenzoyl chloride followed by oxidative cyclization.

Materials:

-

4-nitro-1,2-phenylenediamine

-

4-methoxybenzoyl chloride

-

Pyridine (or another suitable base)

-

An appropriate solvent (e.g., Dichloromethane, Chloroform)

-

Oxidizing agent (e.g., Copper(II) acetate)

Protocol:

-

Dissolve 4-nitro-1,2-phenylenediamine in the chosen solvent in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC).

-

Upon completion, add the oxidizing agent and reflux the mixture for the time required for cyclization.

-